molecular formula C25H31BrIN B611780 VUF 11222

VUF 11222

Cat. No.: B611780
M. Wt: 552.3 g/mol
InChI Key: IXXWHYDKYNWDKJ-IUQUCOCYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

VUF 11222: is a high-affinity non-peptide agonist of the chemokine receptor CXCR3. This compound is primarily used in scientific research to study inflammation and related biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of VUF 11222 involves the formation of a biaryl structure with a bromine and iodine substituent. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented. Typically, such compounds are synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: : VUF 11222 primarily undergoes substitution reactions due to the presence of halogen atoms (bromine and iodine) in its structure .

Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include dimethyl sulfoxide (DMSO) and ethanol. The compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM with gentle warming .

Major Products: : The major products formed from the reactions of this compound depend on the specific conditions and reagents used. the primary focus is on maintaining the integrity of the biaryl structure while modifying the functional groups .

Biological Activity

VUF 11222 is a high-affinity, non-peptide agonist for the C-X-C chemokine receptor type 3 (CXCR3), which plays a significant role in immune responses and inflammatory processes. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune modulation and cancer.

  • Chemical Formula : C₃₁H₃₃N₃O₃
  • Molecular Weight : Approximately 552.33 g/mol
  • Structure : this compound is characterized by its non-peptide nature, which distinguishes it from many traditional drug candidates targeting similar pathways.

This compound functions primarily by activating the CXCR3 receptor, which is implicated in various biological processes including:

  • Chemotaxis : It promotes the migration of immune cells to sites of inflammation, enhancing the body’s response to injury or infection.
  • Cytokine Modulation : The compound influences the release of cytokines, which are crucial in regulating immune responses and inflammation .

Biological Activities

This compound exhibits several notable biological activities:

  • Immune Modulation : By activating CXCR3, this compound can enhance the recruitment of T cells and other immune cells to inflammatory sites, potentially improving outcomes in autoimmune diseases and infections.
  • Cancer Biology : The activation of CXCR3 is linked to tumor growth and metastasis. Studies suggest that this compound may have therapeutic implications in cancer treatment by modulating immune responses against tumors .

In Vivo Studies

A study involving intraperitoneal administration of this compound demonstrated its capacity to induce reactive gliosis, a process associated with neuroinflammation. The experimental design included:

  • Dosage : this compound was administered at a concentration of 300 mg/kg.
  • Control : DMSO was used as a vehicle control.
  • Outcomes : The study observed no significant adverse effects from the administration, indicating a favorable safety profile for this dosage .

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other chemokine receptor ligands:

Compound NameTypeBinding Affinity (pKi)Unique Features
This compoundNon-peptidomimetic agonist~7.2High affinity for CXCR3
VUF 11418Non-peptidomimetic agonist~7.0Structural analog with distinct pharmacological properties
Plerixafor HydrochlorideAntagonist~8.0Targets CXCR4, contrasting with this compound's agonistic role
BMS CCR2 22Antagonist~8.5Selective for CCR2

This table highlights the relative potency and unique characteristics of this compound in comparison to other compounds targeting chemokine receptors .

Potential Applications

Given its biological activity, this compound has potential applications in:

  • Immunology Research : As a tool for studying CXCR3-mediated pathways in inflammation and immune responses.
  • Cancer Therapy : Investigating its role in enhancing anti-tumor immunity or inhibiting tumor growth through modulation of immune cell trafficking.

Properties

IUPAC Name

[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXWHYDKYNWDKJ-IUQUCOCYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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